molecular formula C14H9ClN2 B11868733 8-Chloro-2-phenylquinazoline

8-Chloro-2-phenylquinazoline

Cat. No.: B11868733
M. Wt: 240.69 g/mol
InChI Key: KCROMZAPKRXUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenylquinazoline typically involves the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl3) in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-2-phenylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-phenylquinazoline involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as anti-cancer activity .

Comparison with Similar Compounds

    6-Chloro-2-phenylquinazoline: Similar structure but with the chlorine atom at the 6th position.

    7-Chloro-2-phenylquinazoline: Chlorine atom at the 7th position.

    2-Phenylquinazoline: Lacks the chlorine atom.

Uniqueness: 8-Chloro-2-phenylquinazoline is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

8-chloro-2-phenylquinazoline

InChI

InChI=1S/C14H9ClN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H

InChI Key

KCROMZAPKRXUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.